molecular formula C23H29FN2O2 B2792932 N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide CAS No. 1009489-96-6

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide

Cat. No. B2792932
CAS RN: 1009489-96-6
M. Wt: 384.495
InChI Key: KJDRBZKYVVSJMK-UHFFFAOYSA-N
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Description

“N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide” is a compound that belongs to the class of adamantane derivatives . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Substitution of these alkyl halides can be accomplished via SN1-type substitution with a variety of carbon and heteroatom nucleophiles and by conversion to the corresponding radical by traditional methods .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an adamantyl group, a pyrrolidinone group, and a fluorobenzamide group . The adamantyl group provides unique structural properties, while the pyrrolidinone and fluorobenzamide groups contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve the functionalization of the adamantane core . This can include a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Scientific Research Applications

Receptor Antagonist Applications

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide and its derivatives have been studied for their potential as receptor antagonists. For instance, a series of 1-adamantanecarboxamides was synthesized, showing high affinity and selectivity for 5-HT2 receptors, suggesting potential applications in targeting serotonin receptors for therapeutic purposes (Fujio et al., 2000).

Antiviral Applications

The compound has also shown promise in antiviral research, particularly against influenza A virus. A study on 3-(2-adamantyl)pyrrolidines highlighted the enhanced activity against influenza A, with certain derivatives being significantly more active than amantadine, a standard antiviral drug (Stamatiou et al., 2001).

Anti-Inflammatory Applications

Adamantane derivatives have been evaluated for their anti-inflammatory properties. For example, synthesis and investigation of adamantane-based ester derivatives have shown strong antioxidant activities and good anti-inflammatory activities, suggesting their utility in developing treatments for inflammatory conditions (Kumar et al., 2015).

Drug Design and Synthesis

The structural features of adamantane derivatives have been exploited in drug design, leading to the synthesis of compounds with potential therapeutic applications. Research into the synthesis and characterization of new polyamide-imides containing pendant adamantyl groups demonstrates the versatility of these compounds in creating materials with desirable physical and chemical properties (Liaw & Liaw, 2001).

Future Directions

The future directions for “N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide” could involve the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications . This could extend the possibility of its orthogonal analysis and significantly broaden the knowledge about the compound structure .

properties

IUPAC Name

N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRBZKYVVSJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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